Hydroxychloroquine Sulfate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and is indicated for rheumatoid arthritis and malaria and has 12 investigational indications.

Hydroxychloroquine is only found in individuals that have used or taken this drug. It is a chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Although the exact mechanism of action is unknown, it may be based on ability of hydroxychloroquine to bind to and alter DNA. Hydroxychloroquine has also has been found to be taken up into the acidic food vacuoles of the parasite in the erythrocyte. This increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, hydroxychloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, it interrupts erythrocytic schizogony of the parasite. Its ability to concentrate in parasitized erythrocytes may account for their selective toxicity against the erythrocytic stages of plasmodial infection. As an antirheumatic, hydroxychloroquine is thought to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.

See also: Hydroxychloroquine (has active moiety).

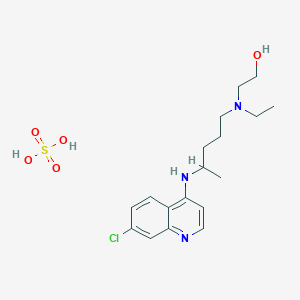

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) |

Source

|

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 |

Source

|

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 |

Source

|

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and synthesis of hydroxychloroquine sulfate

An In-depth Technical Guide to the Discovery and Synthesis of Hydroxychloroquine Sulfate

Foreword

This technical guide provides a comprehensive overview of this compound, from its historical origins as a derivative of quinine to its detailed chemical synthesis and complex mechanism of action. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational knowledge with granular technical protocols. Our objective is to present not just the "what" and "how," but the critical "why" behind the experimental choices and developmental trajectory of this significant therapeutic agent. By integrating historical context, detailed synthetic chemistry, and modern mechanistic insights, we aim to provide a self-validating and authoritative resource for the scientific community.

Part 1: The Genesis of a Gentler Quinoline: Discovery and Development

The story of hydroxychloroquine is intrinsically linked to the quest for effective and tolerable antimalarial agents. Its origins trace back to the 17th century and the use of bark from the Cinchona tree, which contains the active alkaloid quinine, to treat fevers associated with malaria.[1][2] The first major synthetic leap occurred in 1934 when Hans Andersag and his team at Bayer in Germany synthesized chloroquine, a 4-aminoquinoline analogue of quinine, in an effort to create more reliable alternatives.[3][4][5]

Chloroquine proved highly effective and was introduced into clinical practice in 1947 for the prophylactic treatment of malaria.[3] However, its utility was hampered by significant toxicities.[6] This critical drawback spurred further research into structural analogs with an improved safety profile. The breakthrough came in 1946 with the chemical synthesis of hydroxychloroquine, a hydroxylated version of chloroquine.[1][4][7] This new compound was found to be approximately 40% less toxic than its parent compound.[2]

Hydroxychloroquine was approved for medical use in the United States in 1955 and was initially used, like chloroquine, for treating malaria.[4][8][9] A serendipitous discovery during its widespread use in the post-war years revealed its immunomodulatory properties. Physicians observed that patients with autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis experienced symptomatic relief while taking the drug.[6][10][11] This expanded its therapeutic application and established hydroxychloroquine as a cornerstone disease-modifying antirheumatic drug (DMARD).[1]

Part 2: The Architecture of a Molecule: Chemical Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that hinges on the preparation of two key intermediates: the heterocyclic core, 4,7-dichloroquinoline, and the aliphatic side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. These are then coupled and converted to the sulfate salt.

Synthesis of Key Intermediate: 4,7-Dichloroquinoline

4,7-dichloroquinoline is the foundational quinoline core of the final molecule. A common and efficient method for its preparation involves the chlorination of 7-chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4-ol) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[12][13]

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a stirrer, add 120 mL of phosphorus oxychloride (POCl₃).

-

Addition of Reactant: While stirring, carefully add 40 g of 4-hydroxy-7-chloroquinoline to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The solid reactant will dissolve, forming a clear solution.

-

Work-up: Cool the reaction mixture to room temperature. Under vacuum, distill off the excess phosphorus oxychloride. A dark, oily residue will remain.

-

Quenching: Slowly and carefully add the oily residue to a beaker containing ice water while stirring vigorously. This step is highly exothermic and must be done with caution.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 9. A solid precipitate of 4,7-dichloroquinoline will form.

-

Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can then be purified by recrystallization from ethanol to yield the final product.[13]

Synthesis of Key Intermediate: 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol

This chiral amino alcohol side chain is crucial for the final molecule's activity and reduced toxicity. Its synthesis is more complex and can be achieved through various routes. One common approach involves the reductive amination of a ketone precursor.

-

Precursor Synthesis: Synthesize the precursor 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one by reacting 5-iodopentan-2-one with 2-(ethylamino)ethan-1-ol.[14]

-

Reductive Amination: The ketone precursor (1 mole equivalent) is subjected to reductive amination. This is performed in a suitable solvent like methanol in a high-pressure reactor.

-

Reaction Conditions: The reaction is carried out in the presence of ammonia and a hydrogenation catalyst, such as Raney Nickel, under a hydrogen atmosphere.[14]

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude amine is then purified by vacuum distillation to yield 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[15]

Final Assembly: Condensation and Salt Formation

The final steps involve the nucleophilic aromatic substitution reaction between the two key intermediates, followed by conversion to the sulfate salt for improved stability and bioavailability.

-

Condensation Reaction: In a reaction vessel, combine 4,7-dichloroquinoline (1 mole equivalent) and the amino side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (a slight molar excess, e.g., 1.1 equivalents).[16][17] The reaction can be run neat (without solvent) or in a high-boiling point solvent like n-pentanol.[17]

-

Heating: Heat the mixture to a temperature between 120-140°C. The reaction is typically run for several hours (e.g., 15-24 hours) until completion, as monitored by TLC.[17][18] Some patented procedures utilize high pressure (e.g., >5 bar) to reduce reaction time.[16][18]

-

Work-up and Isolation: After cooling, the reaction mixture is worked up. This typically involves dissolving the mixture in a suitable solvent like ethyl acetate and washing with water. The organic layer is then concentrated to yield crude hydroxychloroquine free base as an oil or solid.[19]

-

Salt Formation: Dissolve the purified hydroxychloroquine base in a suitable solvent, such as 95% ethanol.[17][18] Cool the solution to 0-10°C.

-

Acidification: Slowly add concentrated sulfuric acid dropwise while stirring until the pH of the solution is acidic (typically pH 4.5-5.5).[18]

-

Crystallization and Isolation: The this compound salt will precipitate out of the solution. Continue stirring for a period to ensure complete crystallization. The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.[17][20]

Synthesis Workflow Diagram

Sources

- 1. abjournals.org [abjournals.org]

- 2. orfonline.org [orfonline.org]

- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 4. peoplespharmacy.com [peoplespharmacy.com]

- 5. Chloroquine and hydroxychloroquine | Podcast | Chemistry World [chemistryworld.com]

- 6. The Nine Lives of Hydroxychloroquine | RheumNow [rheumnow.com]

- 7. Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. Letter to the Editor: Acharya Prafulla Chandra Ray, Hydroxychloroquine and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 11. The History of Treating Lupus with Hydroxychloroquine - The Rheumatologist [the-rheumatologist.org]

- 12. scribd.com [scribd.com]

- 13. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 14. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

- 16. ijera.com [ijera.com]

- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN104230803A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN102050781B - Industrial preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to Hydroxychloroquine Sulfate's Role in Innate Immunity Modulation

Executive Summary

Hydroxychloroquine (HCQ) sulfate, a 4-aminoquinoline drug long established in the treatment of malaria and autoimmune disorders, exerts profound modulatory effects on the innate immune system. Its mechanisms of action are pleiotropic, extending beyond simple immunosuppression to a nuanced recalibration of key inflammatory pathways. This technical guide provides an in-depth exploration of these mechanisms, focusing on the core molecular and cellular interactions that underpin HCQ's therapeutic effects. We will dissect its role as a lysosomotropic agent, its potent inhibition of endosomal Toll-like receptors (TLRs), its interference with inflammasome activation and cytosolic nucleic acid sensing pathways, and its consequential impact on the function of key innate immune cells such as macrophages and dendritic cells. This document is designed to serve as a foundational resource, synthesizing established knowledge with actionable experimental protocols for professionals engaged in immunological research and drug development.

Foundational Mechanism: Lysosomotropism and pH Alteration

The cornerstone of hydroxychloroquine's immunomodulatory activity is its chemical nature as a weak base.[1] This property allows it to freely cross cell membranes and accumulate in acidic intracellular compartments, most notably lysosomes and endosomes, a phenomenon known as lysosomotropism.[1][2]

Once inside these organelles, HCQ becomes protonated, trapping it and leading to a significant increase in the intra-organellar pH.[1][2][3][4][5] This seemingly simple biochemical alteration has far-reaching consequences for innate immune signaling, as many critical processes are pH-dependent.[6][7] Specifically, the alkalinization of these compartments inhibits the function of acid-dependent proteases and enzymes essential for:

-

Antigen Processing and Presentation: The breakdown of antigens for loading onto Major Histocompatibility Complex (MHC) class II molecules is impaired, reducing the activation of T-cells.[2][3][5][8]

-

Toll-like Receptor (TLR) Maturation: The proteolytic cleavage required to activate certain endosomal TLRs is blocked.[6][9]

-

Autophagy: The fusion of autophagosomes with lysosomes is inhibited, disrupting cellular homeostasis and protein degradation pathways.[2][10][11]

Modulation of Key Innate Sensing Pathways

HCQ's ability to alter endolysosomal pH directly impacts the primary sensors of the innate immune system that reside within these compartments.

Inhibition of Endosomal Toll-Like Receptor (TLR) Signaling

HCQ is a potent inhibitor of nucleic acid-sensing TLRs, specifically TLR3, TLR7, TLR8, and TLR9, which are critical in recognizing viral and endogenous nucleic acids.[2][9][12] The inhibition occurs through at least two distinct mechanisms:

-

Impeding Receptor Maturation: As mentioned, the elevated endosomal pH prevents the necessary proteolytic processing that readies these TLRs to bind their respective ligands.[6][9]

-

Blocking Ligand-Receptor Interaction: HCQ can bind directly to DNA and RNA, preventing these nucleic acids from engaging with and activating their cognate TLRs.[7][9][13][14]

By disrupting TLR activation, HCQ effectively blocks downstream signaling cascades involving adaptor proteins like MyD88 and TRIF.[2] This leads to reduced activation of key transcription factors such as NF-κB and IRF3/7, culminating in a significant decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β).[2][7][12]

Caption: HCQ inhibits endosomal TLR7/9 signaling by raising pH and binding to nucleic acid ligands.

Attenuation of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex critical for processing pro-inflammatory cytokines IL-1β and IL-18. Its overactivation is implicated in numerous inflammatory diseases. HCQ has been shown to inhibit the activation of the NLRP3 inflammasome.[15][16] The primary mechanism involves the disruption of ion fluxes required for inflammasome assembly. Specifically, HCQ inhibits ATP-induced potassium (K+) efflux from macrophages.[15][17] This efflux is a critical second signal for NLRP3 activation. By preventing this step, HCQ blocks the activation of caspase-1, thereby preventing the cleavage and secretion of mature, biologically active IL-1β.[15][17]

Caption: HCQ blocks NLRP3 inflammasome activation by inhibiting the K+ efflux required for assembly.

Interference with the cGAS-STING Pathway

Beyond the endosome, HCQ also modulates cytosolic innate immune sensing. The cGAS-STING pathway is the primary mechanism for detecting cytosolic DNA, leading to a robust type I interferon response.[13] Studies have demonstrated that HCQ can attenuate this pathway by directly interfering with the sensor protein, cGAS.[1][13] It is proposed that HCQ blocks the binding of double-stranded DNA (dsDNA) to cGAS, thereby preventing the synthesis of the second messenger cGAMP and subsequent activation of STING.[6][13] This represents another important mechanism by which HCQ suppresses aberrant type I interferon production in autoimmune diseases.[13]

Impact on Key Innate Immune Cells

The molecular effects of HCQ translate into significant functional changes in the primary cells of the innate immune system.

Macrophages

Macrophages are profoundly affected by HCQ.[2]

-

Reduced Cytokine Production: HCQ treatment significantly reduces the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from activated macrophages.[2][18][19]

-

Modulation of Phagocytosis and Polarization: While some studies show HCQ can inhibit macrophage phagocytosis, it has also been demonstrated to promote a shift from the pro-inflammatory M1 phenotype toward an anti-inflammatory M2 phenotype.[2][20]

-

Enhanced Efferocytosis: HCQ can enhance the clearance of apoptotic cells (efferocytosis) by upregulating the expression of the TAM receptor MerTK and its ligand Gas6 on macrophages.[21][22] This is a crucial anti-inflammatory process that is often defective in autoimmune diseases.

Dendritic Cells (DCs)

As professional antigen-presenting cells (APCs), dendritic cells are a key target of HCQ's immunomodulatory action.[2]

-

Impaired Antigen Presentation: By raising lysosomal pH, HCQ disrupts the degradation of antigens and their loading onto MHC class II molecules, leading to reduced presentation to T cells.[2][3][8]

-

Suppressed Maturation and Activation: Through the inhibition of TLR signaling, HCQ reduces the production of cytokines like TNF-α and IL-12, which are essential for DC maturation and their ability to activate T cells.[2]

Quantitative Data Summary

The effect of HCQ on cytokine production is a cornerstone of its anti-inflammatory action. The following table summarizes representative findings on its inhibitory effects.

| Cytokine | Cell Type | Stimulus | HCQ Effect | Reference |

| TNF-α | Human Monocytes | LPS | Significant Decrease | [23] |

| Rat Sepsis Model | Sepsis | Significant Decrease | [19] | |

| Peritoneal Lavage (Mouse) | Pristane | Significant Decrease | [21] | |

| IL-6 | Human PBMCs | PMA/Ionomycin | Dose-dependent Decrease | [24] |

| Rat Sepsis Model | Sepsis | Significant Decrease | [19] | |

| Peritoneal Lavage (Mouse) | Pristane | Significant Decrease | [21] | |

| IL-1β | Human Neutrophils | Serum Amyloid A | Impaired Production | [15] |

| THP-1 Macrophages | ATP | Dose-dependent Inhibition | [17] | |

| IFN-α | Macrophages (in vitro) | Apoptotic Cells | Reduced Expression | [21] |

Experimental Protocols

The following protocols provide standardized methodologies to investigate the immunomodulatory effects of Hydroxychloroquine sulfate in vitro.

Protocol: TLR7/9 Activation Assay in a Reporter Cell Line

This protocol describes a method to quantify the inhibitory effect of HCQ on TLR7 and TLR9 signaling using HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Seeding: Seed HEK-Blue™ TLR7 or TLR9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of DMEM supplemented with 10% FBS and appropriate selection antibiotics. Incubate overnight at 37°C, 5% CO₂.

-

HCQ Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove media from cells and add 90 µL of the HCQ dilutions (or vehicle control) to the appropriate wells. Incubate for 2 hours at 37°C.

-

TLR Ligand Stimulation: Add 10 µL of a 10X concentrated TLR ligand solution to the wells.

-

For TLR7: Use R848 (Resiquimod) at a final concentration of 1 µg/mL.

-

For TLR9: Use CpG-ODN 2006 (Type B) at a final concentration of 1 µM.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

SEAP Detection:

-

Mix 20 µL of the cell culture supernatant with 180 µL of QUANTI-Blue™ Solution in a separate flat-bottom 96-well plate.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-650 nm using a microplate reader.

-

-

Data Analysis: Normalize the SEAP activity in HCQ-treated wells to the vehicle-treated, ligand-stimulated control. Calculate the IC₅₀ value for HCQ inhibition.

Protocol: Macrophage Phagocytosis Assay via Flow Cytometry

This protocol quantifies the effect of HCQ on the phagocytic capacity of macrophages using fluorescently labeled bacteria.

Caption: Experimental workflow for quantifying macrophage phagocytosis using flow cytometry.

Methodology:

-

Macrophage Preparation: Seed RAW264.7 macrophage cells at 5 x 10⁴ cells/well in a 12-well plate. Incubate overnight at 37°C, 5% CO₂.[25]

-

Bacteria Preparation: Grow an overnight culture of GFP-labeled E. coli at 37°C in LB broth with appropriate antibiotics.[25][26]

-

HCQ Treatment: Treat macrophages with desired concentrations of HCQ (e.g., 2.5, 5, 10 µM) or vehicle control for 2-4 hours.

-

Phagocytosis:

-

Spin down the bacterial culture, wash with PBS, and resuspend in macrophage media without antibiotics.

-

Remove HCQ-containing media from macrophages, wash once with PBS, and replace with fresh media.

-

Add the GFP-E. coli suspension to the macrophages at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).[25]

-

Incubate for 1 hour at 37°C, 5% CO₂ to allow for bacterial uptake.[25]

-

-

Stopping Phagocytosis: Stop the process by adding 500 µL of ice-cold PBS to each well. Wash the cells three times with cold PBS to remove non-internalized bacteria.[25]

-

Sample Preparation for Flow Cytometry:

-

Detach the adherent macrophages using Trypsin-EDTA or a gentle cell scraper.[27]

-

Transfer cells to FACS tubes and wash with FACS buffer (PBS + 0.5% BSA).

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer, detecting GFP fluorescence in the FITC channel.

-

Gate on the macrophage population based on forward and side scatter.

-

Determine the percentage of GFP-positive cells (phagocytic index) and the mean fluorescence intensity (MFI) of the GFP-positive population (phagocytic capacity).

-

Conclusion

This compound is a multi-faceted immunomodulatory agent whose therapeutic efficacy in autoimmune diseases is driven by its profound and varied effects on the innate immune system. By acting as a lysosomotropic agent, it initiates a cascade of inhibitory events, including the suppression of key pattern recognition receptor pathways like endosomal TLRs and the cGAS-STING system, as well as the NLRP3 inflammasome. These molecular actions translate into functionally significant modulation of macrophages and dendritic cells, leading to a reduction in pro-inflammatory cytokine secretion and a dampening of the inflammatory response. The experimental frameworks provided herein offer robust methods for further elucidating these mechanisms and exploring the potential of HCQ and novel analogues in the field of immunology and drug development.

References

-

World Journal of Virology. (n.d.). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC. PubMed Central. [Link]

-

Mediators of Inflammation. (2021, January 8). Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PMC.[Link]

-

Journal of Inflammation Research. (2021, March 9). Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC. NIH. [Link]

-

protocols.io. (2017, February 27). Macrophage Phagocytosis Assay.[Link]

-

Creative Bioarray. (n.d.). Macrophage Phagocytosis Assay.[Link]

-

ResearchGate. (n.d.). Hydroxychloroquine (HCQ) inhibits the activation of Toll like receptor...[Link]

-

Frontiers in Immunology. (2020, July 2). Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC. NIH. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

-

Scientific Reports. (2017, May 15). Pro-inflammatory Ca++-activated K+ channels are inhibited by hydroxychloroquine. PubMed. [Link]

-

ResearchGate. (n.d.). Molecular mechanisms of chloroquine/hydroxychloroquine in pDCs. (1)...[Link]

-

ResearchGate. (n.d.). Inhibition of TLRs signal transduction by hydroxychloroquine. HCQ,...[Link]

-

iScience. (2020, November 10). Hydroxychloroquine Inhibits the Trained Innate Immune Response to Interferons - PMC.[Link]

-

YouTube. (2025, March 22). How Does Hydroxychloroquine (HCQ) Work?[Link]

-

Journal of Visualized Experiments. (2015, February 20). Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry.[Link]

-

Cleveland Clinic Journal of Medicine. (2018, June 1). Hydroxychloroquine: An old drug with new relevance.[Link]

-

The Fleischman Lab. (2014, July 16). Fluorescent Detection of Phagocytosis in Macrophages.[Link]

-

Bowdish Lab. (n.d.). MACROPHAGE KILLING ASSAY.[Link]

-

Journal of Medical Virology. (n.d.). Clinical and biological data on the use of hydroxychloroquine against SARS‐CoV‐2 could support the role of the NLRP3 inflammasome in the pathogenesis of respiratory disease - PMC.[Link]

-

ResearchGate. (2023, June). Chloroquine inhibits NLRP3 inflammasomes activation and alleviates renal fibrosis in mouse model of hyperuricemic nephropathy with aggravation by a high-fat-diet.[Link]

-

International Journal of Molecular Sciences. (n.d.). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC. PubMed Central. [Link]

-

Frontiers in Immunology. (n.d.). Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model.[Link]

-

Frontiers in Immunology. (n.d.). Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury - PMC. NIH. [Link]

-

Journal of autoimmunity. (2014, May 1). Hydroxychloroquine preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy: A possible mechanism for therapeutic modulation of T cells. NIH. [Link]

-

ResearchGate. (n.d.). Chloroquine (CQ) and hydroxychloroquine (HCQ) suppress DNA sensing by the cGAS-STING pathway and Toll-like receptor (TLR) signalling.[Link]

-

ResearchGate. (n.d.). Serum cytokine levels before and after hydroxychloroquine treatment....[Link]

-

Human Genomics. (2021, March 11). Hydroxychloroquine modulates immunological pathways activated by RNA:DNA hybrids in Aicardi–Goutières syndrome patients carrying RNASEH2 mutations - PMC. NIH. [Link]

-

International Journal of Molecular Sciences. (n.d.). Hydroxychloroquine (HCQ) Modulates Autophagy and Oxidative DNA Damage Stress in Hepatocellular Carcinoma to Overcome Sorafenib Resistance via TLR9/SOD1/hsa-miR-30a-5p/Beclin-1 Axis. MDPI. [Link]

-

Clinics (Sao Paulo, Brazil). (n.d.). Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC. PubMed Central. [Link]

-

American Journal of Physiology-Cell Physiology. (n.d.). Chloroquine inhibits proinflammatory cytokine release into human whole blood.[Link]

-

Cureus. (2024, November 1). Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PMC. NIH. [Link]

-

Taylor & Francis Online. (2024, September 19). Autophagy unrelated transcriptional mechanisms of hydroxychloroquine resistance revealed by integrated multi-omics of evolved cancer cells.[Link]

-

ResearchGate. (2025, August 7). Hydroxychloroquine preferentially induces apoptosis of CD45RO(+) effector T cells by inhibiting autophagy: A possible mechanism for therapeutic modulation of T cells | Request PDF.[Link]

-

Molecular Pharmacology. (n.d.). Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo. PubMed. [Link]

-

Experimental and Therapeutic Medicine. (n.d.). Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC. NIH. [Link]

-

ACS Publications. (2024, June 21). Discovery of Novel Small Molecule Dual Inhibitor Targeting Toll-Like Receptors 7 and 9.[Link]

-

ResearchGate. (2025, August 6). (PDF) Hydroxychloroquine-Mediated Autophagy Inhibition Shifts Monocyte-Derived Dendritic Cells Toward Immunogenic Phenotype In Vitro.[Link]

-

Semantic Scholar. (n.d.). Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model.[Link]

-

Frontiers. (2020, July 2). Immunomodulatory Effects of Chloroquine/Hydroxychloroquine.[Link]

-

ResearchGate. (n.d.). Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo.[Link]

-

Journal of Clinical Medicine. (n.d.). Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019. PubMed Central. [Link]

-

The American Journal of Pathology. (n.d.). TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC.[Link]

-

SciSpace. (2020). (Open Access) Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy.[Link]

Sources

- 1. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ccjm.org [ccjm.org]

- 8. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxychloroquine preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy: A possible mechanism for therapeutic modulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pro-inflammatory Ca++-activated K+ channels are inhibited by hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroxychloroquine Inhibits the Trained Innate Immune Response to Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model [frontiersin.org]

- 22. [PDF] Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model | Semantic Scholar [semanticscholar.org]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Macrophage Phagocytosis Assay [protocols.io]

- 27. static1.squarespace.com [static1.squarespace.com]

A Technical Guide to the Cellular Uptake and Lysosomotropic Properties of Hydroxychloroquine Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a cornerstone therapeutic for autoimmune diseases and malaria, with expanding investigation into its role as an anti-cancer agent.[1][2] Its efficacy is intrinsically linked to its physicochemical nature as a weak base, which dictates its cellular uptake and profound impact on lysosomal function. This guide provides a detailed examination of the mechanisms governing HCQ's entry into cells and its hallmark lysosomotropic properties. We will dissect the process of passive diffusion and subsequent ion trapping within the lysosome, the resulting elevation of lysosomal pH, and the downstream inhibition of critical cellular processes such as autophagy.[3][4][5] Furthermore, this document furnishes field-proven, step-by-step experimental protocols for visualizing HCQ's subcellular localization, quantifying its impact on lysosomal pH, and assessing its inhibitory effects on autophagic flux. These methodologies are designed to provide a robust framework for researchers investigating HCQ or other lysosomotropic compounds.

Foundational Physicochemical Characteristics of Hydroxychloroquine Sulfate

To comprehend the biological activity of Hydroxychloroquine (HCQ), one must first appreciate its fundamental chemical properties. HCQ is an amphiphilic weak base.[6] This dual characteristic is the primary driver of its ability to passively cross biological membranes and subsequently accumulate in acidic intracellular compartments.[3][6] The uncharged form is lipid-soluble, facilitating its diffusion across the phospholipid bilayer of the cell membrane, while its basic nitrogen atoms are readily protonated in low-pH environments.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Significance | Reference |

| Molecular Formula | C₁₈H₂₆ClN₃O · H₂SO₄ | - | [7] |

| Molecular Weight | 434 g/mol | Influences diffusion rates. | [7] |

| Nature | Weak Dibasic Amine | Allows for protonation in acidic environments, which is key to lysosomal trapping. | [2][3] |

| pKa | pKa1 ≈ 4-5, pKa2 > 8.0 | Determines the protonation state at different physiological pH values (cytosol vs. lysosome). | [8][9] |

| Solubility | Freely soluble in water. | High water solubility is crucial for its formulation and administration. | [7][10][11] |

| Lipophilicity | Moderately lipophilic | The uncharged form can readily diffuse across cell membranes. | [3][6] |

The Mechanism of Cellular Uptake and Lysosomal Sequestration

The accumulation of HCQ within lysosomes is not an active transport process but rather a physicochemical phenomenon known as "ion trapping." This process can be understood as a three-step mechanism.

-

Passive Diffusion Across the Plasma Membrane: In the neutral pH of the extracellular space and the cytoplasm (~pH 7.2-7.4), a significant fraction of HCQ exists in a lipid-soluble, uncharged state.[6] This allows it to freely diffuse across the plasma membrane and into the cell's cytoplasm.

-

Entry into the Acidic Lysosome: The cytoplasm-residing HCQ then diffuses across the lysosomal membrane into the organelle's acidic lumen, which is maintained at a pH of approximately 4.5-5.0 by a vacuolar-type H+-ATPase (V-ATPase) pump.[4][8]

-

Protonation and Entrapment: Inside the acidic lysosome, the basic nitrogen groups on the HCQ molecule become protonated.[4] This conversion to a charged, hydrophilic cation renders HCQ membrane-impermeable, effectively trapping it inside the lysosome. This continuous influx and subsequent trapping lead to a massive accumulation of HCQ within the lysosome, with concentrations reaching levels over 100 times higher than in the cytoplasm.[4]

Pathophysiological Consequences of HCQ Accumulation

The sequestration of HCQ is not a benign event; it fundamentally disrupts lysosomal homeostasis and triggers a cascade of downstream cellular effects.

-

Elevation of Lysosomal pH: As a weak base, the massive accumulation of HCQ neutralizes the acidic environment of the lysosome, causing its pH to rise.[2][8][12] This is the primary and most direct consequence of its lysosomotropic nature.

-

Inhibition of Lysosomal Hydrolases: Lysosomal enzymes, such as cathepsins and lipases, are acid hydrolases that require a low pH for optimal activity.[5][13] The HCQ-induced alkalinization impairs or completely inhibits their enzymatic function, leading to a failure in the degradation of macromolecules.[13]

-

Blockade of Autophagic Flux: Autophagy is a catabolic process where cellular components are sequestered in autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation.[14][15] HCQ inhibits this process at the final step. By raising lysosomal pH and inhibiting hydrolases, it prevents the fusion of autophagosomes with lysosomes and/or blocks the degradation of the autolysosomal contents.[5][14][15] This results in the accumulation of unprocessed autophagosomes and autophagic substrates like p62/SQSTM1.[16][17]

-

Induction of Lysosomal Biogenesis: The cell can respond to lysosomal stress by activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[3] This can lead to an increase in the number and size of lysosomes, which paradoxically can increase the cell's capacity to sequester more HCQ.[3]

-

Lysosomal Membrane Permeabilization (LMP): At high concentrations, the swelling and dysfunction of lysosomes can lead to the destabilization of the lysosomal membrane, causing leakage of hydrolases into the cytoplasm, which can trigger cell death pathways.[15][18]

Experimental Methodologies & Protocols

The following protocols provide a validated framework to investigate the cellular and lysosomal effects of HCQ.

Protocol: Visualization of Lysosomal Co-localization

This experiment aims to visually confirm that HCQ's effects are localized to the lysosome by observing the co-localization of a lysosomal marker with indicators of autophagosome accumulation.

Causality & Rationale: Before assessing functional changes, it is crucial to confirm the spatial relationship between the organelle of interest (lysosome) and the drug's effect (autophagosome accumulation). Confocal microscopy provides the high-resolution 3D data required for robust statistical analysis of co-localization.[19][20]

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HeLa, MCF-7) on glass-bottom confocal dishes. Culture until they reach 60-70% confluency.

-

Drug Treatment: Treat cells with the desired concentration of HCQ sulfate (e.g., 20-50 µM) or vehicle control (sterile water or media) for a specified time (e.g., 6-24 hours).

-

Lysosome Staining: During the last 30-60 minutes of HCQ treatment, add a lysosome-specific fluorescent probe to the culture medium.[21]

-

Immunofluorescence (for Autophagosomes):

-

Wash cells 3x with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against an autophagosome marker (e.g., Rabbit anti-LC3B) overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Wash 3x with PBS and mount with a DAPI-containing mounting medium.

-

-

Imaging: Acquire z-stack images using a confocal microscope. Use separate channels for DAPI (blue), the autophagosome marker (green), and LysoTracker (red).

-

Data Analysis:

-

Perform co-localization analysis on the z-stacks using image analysis software (e.g., ImageJ with the JaCoP plugin).

-

Calculate Pearson's Correlation Coefficient (PCC) to measure the correlation of pixel intensities between the green and red channels.

-

Calculate Manders' Overlap Coefficients (M1 and M2) to determine the fraction of autophagosomes overlapping with lysosomes (and vice-versa).[19][23]

-

Expected Outcome: Treatment with HCQ will lead to an increase in the number and intensity of LC3B puncta (green). A high degree of co-localization (high PCC and M1/M2 values) between the accumulated LC3B puncta and the LysoTracker-stained lysosomes (red) will be observed.

Protocol: Quantification of Lysosomal pH Changes using Acridine Orange

This assay directly measures the primary lysosomotropic effect of HCQ: the alkalinization of the lysosomal compartment.

Causality & Rationale: Acridine Orange (AO) is a metachromatic dye that emits red fluorescence when it is highly concentrated and aggregated in acidic compartments, and green fluorescence when it is present at lower concentrations in the cytoplasm and nucleus.[24][25] A loss of the acidic gradient in lysosomes, caused by HCQ, will lead to the de-aggregation and leakage of AO into the cytoplasm, resulting in a measurable shift from red to green fluorescence.[24]

Methodology:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate suitable for fluorescence reading, or on glass-bottom dishes for microscopy.

-

Drug Treatment: Treat cells with various concentrations of HCQ or a vehicle control for 1-4 hours. Include a positive control for lysosomal alkalinization, such as Bafilomycin A1 (100 nM).

-

Acridine Orange Staining:

-

Washing: Gently wash the cells 2x with pre-warmed PBS or phenol red-free medium to remove excess dye.[26][27] Add fresh phenol red-free medium for imaging/reading.

-

Quantification:

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates lysosomal alkalinization.

Expected Outcome: HCQ-treated cells will exhibit a dose-dependent decrease in the intensity of red fluorescence and an increase in green fluorescence, leading to a significantly lower red/green fluorescence ratio compared to control cells.

Table 2: Summary of Experimental Methodologies and Expected Outcomes

| Experiment | Core Principle | Key Reagents | Primary Measurement | Expected Outcome with HCQ Treatment |

| Lysosomal Co-localization | Visualizing the proximity of accumulated autophagosomes to lysosomes. | LysoTracker, Anti-LC3B Antibody | Pearson's & Manders' Coefficients | Increased number of LC3B puncta; High co-localization with lysosomes. |

| Lysosomal pH Assay | Measuring the pH-dependent fluorescence shift of Acridine Orange. | Acridine Orange | Ratio of Red:Green Fluorescence | Dose-dependent decrease in the red:green fluorescence ratio. |

| Autophagic Flux Assay | Quantifying the accumulation of autophagic substrate proteins. | Anti-LC3B, Anti-p62/SQSTM1 | Protein levels via Western Blot | Increased LC3-II/LC3-I ratio and accumulation of p62 protein. |

Conclusion

The cellular uptake of this compound is a classic example of pharmacokinetics driven by physicochemical properties. Its nature as a lipophilic weak base facilitates entry into the cell, while the acidic environment of the lysosome ensures its rapid trapping and accumulation. This sequestration is the lynchpin of its biological activity, leading to lysosomal alkalinization, enzymatic inhibition, and a potent blockade of the autophagic pathway. The experimental protocols detailed in this guide provide researchers with a robust and logical framework to dissect these mechanisms. By first confirming subcellular localization, then quantifying the direct impact on organellar pH, and finally measuring the downstream functional consequences, a comprehensive understanding of HCQ's lysosomotropic action can be achieved. These validated methods are essential tools for advancing research in drug development, cancer biology, and immunology where lysosomal function is a critical node.

References

-

MacLean, J. A. B., et al. (2021). Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. Drug Metabolism and Disposition. [Link]

-

Chen, H., et al. (2018). Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells. Oncology Letters. [Link]

-

Barnard, R. A., et al. (2024). The impact of chloroquine and hydroxychloroquine on endosomal and lysosomal function. ResearchGate. [Link]

-

University of Arizona. Cell Biology and Bioimaging Core Staining Protocols. University of Arizona. [Link]

-

Fox, R. I. (1993). The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease. Lupus. [Link]

-

Mondal, S., et al. (2021). Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina. Cells. [Link]

-

Cook, K. L., et al. (2014). Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer. Clinical Cancer Research. [Link]

-

Singh, S. R., & Hou, S. X. (2021). Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary. STAR Protocols. [Link]

-

Tai, W., et al. (2023). In vitro lysosomal kinetics of chloroquine (CQ) and hydroxychloroquine (HCQ) in alveolar macrophages. ResearchGate. [Link]

-

Dojindo Molecular Technologies. (n.d.). Lysosomal Acidic pH Detection Kit-Green/Red. Dojindo Molecular Technologies. [Link]

-

Moreno-Echeverri, M., et al. (2022). Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. Particle and Fibre Toxicology. [Link]

-

da Rosa, T. F., et al. (2021). In vitro Dissolution Profile at Different Biological pH Conditions of this compound Tablets Is Available for the Treatment of COVID-19. Frontiers in Pharmacology. [Link]

-

Tan, Z., et al. (2022). Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition. Frontiers in Oncology. [Link]

-

Loe, M. W., et al. (2024). Autophagy unrelated transcriptional mechanisms of hydroxychloroquine resistance revealed by integrated multi-omics of evolved cancer cells. Autophagy Reports. [Link]

-

Petersen, N. H. T., et al. (2014). Lysosomal Stability Assay. Bio-protocol. [Link]

-

Singh, S. R., & Hou, S. X. (2021). Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary. PubMed. [Link]

-

Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. Frontiers in Immunology. [Link]

-

Hedberg, J., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods in Molecular Biology. [Link]

-

Moreno-Echeverri, M., et al. (2022). Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. Particle and Fibre Toxicology. [Link]

-

Wang, Y., et al. (2020). Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers in Oncology. [Link]

-

Mattanovich, M., & Binter, A. (2007). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Inorganic Biochemistry. [Link]

-

Pharmacy 180. (n.d.). Methods for Studying Drug Uptake. Pharmacy 180. [Link]

-

Gozuacik, D. (2014). What is the best method for measuring endosomal and lysosomal pH?. ResearchGate. [Link]

-

Hawkins, B. T., et al. (2013). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Current protocols in pharmacology. [Link]

-

Klejnot, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

-

Davis, O. B., et al. (2021). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. PLoS One. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

-

Dr. Oracle. (2025). What are the mechanisms of action of Hydroxychloroquine (HCQ)?. Dr. Oracle. [Link]

-

Sun, L., et al. (2019). Hydroxychloroquine-induced renal phospholipidosis resembling Fabry disease in undifferentiated connective tissue disease: A case report. World Journal of Clinical Cases. [Link]

-

Dojindo Molecular Technologies. (n.d.). pHLys Red - Lysosomal Acidic pH Detection. Dojindo Molecular Technologies. [Link]

-

Kågedal, K., & Ollinger, K. (2018). Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells. Methods in Molecular Biology. [Link]

-

Moreno-Echeverri, M., et al. (2022). (PDF) Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. ResearchGate. [Link]

-

Centrafarm B.V. (2017). Public Assessment Report Scientific discussion Hydroxychloroquinesulfaat CF 200 mg, film-coated tablets. Medicines Evaluation Board. [Link]

-

MacLean, J. A. B., et al. (2018). Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Hydroxychloroquine and Chloroquine. [Link]

-

Wang, Y., et al. (2020). Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers in Oncology. [Link]

-

Dunn, K. W., et al. (2017). (PDF) Quantifying Receptor Trafficking and Colocalization with Confocal Microscopy. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Dissolution Profile at Different Biological pH Conditions of this compound Tablets Is Available for the Treatment of COVID-19 [frontiersin.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. db.cbg-meb.nl [db.cbg-meb.nl]

- 12. researchgate.net [researchgate.net]

- 13. wjgnet.com [wjgnet.com]

- 14. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 18. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. apexbt.com [apexbt.com]

- 22. labs.pbrc.edu [labs.pbrc.edu]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. antibodiesinc.com [antibodiesinc.com]

- 26. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. biomol.com [biomol.com]

Early Clinical Studies of Hydroxychloroquine Sulfate in Rheumatoid Arthritis: A Technical Guide

This guide provides an in-depth technical analysis of the early clinical studies that established hydroxychloroquine sulfate as a foundational disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, mechanistic understanding, and pivotal data from these foundational trials.

Introduction: A Serendipitous Discovery in Rheumatology

Hydroxychloroquine, a 4-aminoquinoline compound, was initially developed as an antimalarial agent.[1][2] Its journey into the rheumatology armamentarium was largely serendipitous, with observations of its anti-inflammatory properties in soldiers treated for malaria who also had concomitant inflammatory arthritis.[2] This led to more formal investigations into its efficacy for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1][2] Early clinical trials were instrumental in characterizing its role as a DMARD, a class of drugs that not only alleviates symptoms but also aims to slow disease progression.[3]

Early Mechanistic Rationale: Unraveling the Immunomodulatory Effects

The precise mechanisms of action of hydroxychloroquine in rheumatoid arthritis were not fully elucidated during the early stages of its use and remain a subject of ongoing research. However, the foundational understanding centered on its ability to modulate the immune system through several key pathways.[3][4] It was hypothesized that as a weak base, hydroxychloroquine accumulates in the acidic environment of intracellular lysosomes, raising the pH.[4][5] This alteration was thought to interfere with several cellular processes critical to the inflammatory cascade in RA:

-

Inhibition of Antigen Presentation: By increasing the lysosomal pH, hydroxychloroquine was believed to hinder the processing of autoantigens and their subsequent presentation by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). This would, in turn, reduce the activation of autoreactive T-cells, a key driver of RA pathogenesis.[4][6]

-

Suppression of Pro-inflammatory Cytokines: Early research suggested that hydroxychloroquine could inhibit the production of key pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by monocytes and macrophages.[7][8] These cytokines play a central role in perpetuating the inflammatory synovitis characteristic of RA.

-

Toll-Like Receptor (TLR) Inhibition: A more contemporary understanding, though with roots in early observations of immune modulation, is the interference with Toll-like receptor (TLR) signaling, particularly TLR9.[1][6] By binding to nucleic acids within endosomes, hydroxychloroquine is thought to prevent their recognition by TLRs, thereby dampening the innate immune response that contributes to the autoimmune process in RA.[1]

Figure 2: Generalized workflow of early hydroxychloroquine clinical trials in RA.

Patient Population and Selection Criteria

Early trials focused on patients with a confirmed diagnosis of RA, often with disease duration of less than two years to assess the impact on early-stage disease. [9]Key inclusion criteria typically included active disease, as evidenced by a minimum number of swollen and tender joints, and elevated inflammatory markers. [9]A crucial exclusion criterion was often the prior use of other second-line or disease-modifying drugs. [9]

Dosing Regimens

The oral administration of this compound was a key feature of these studies. Dosages were often weight-based, with a common regimen being up to 7 mg/kg per day, not to exceed a maximum of 400 mg daily. [9]Some studies employed a dose-escalation strategy, starting with a lower dose for the initial weeks to assess tolerability before increasing to the full therapeutic dose. [9]

Efficacy and Safety Assessments

A standardized set of outcome measures was employed to ensure the objective evaluation of efficacy and safety.

The American College of Rheumatology (ACR) response criteria were central to assessing clinical improvement. [9][10]These composite measures require a specified percentage of improvement in both tender and swollen joint counts, along with a similar improvement in at least three of the following five domains:

-

Patient's Global Assessment of Disease Activity: A patient-reported outcome on a visual analog scale (VAS). [9][10]2. Physician's Global Assessment of Disease Activity: The clinician's overall assessment of the patient's RA activity. [9][10]3. Patient's Assessment of Pain: Typically measured using a VAS where the patient marks their pain intensity on a 100mm line. [4][9][11]4. Patient's Assessment of Physical Function: Commonly evaluated using the Health Assessment Questionnaire (HAQ), a patient-reported questionnaire assessing the difficulty in performing daily activities. [1][9][12]5. Acute-Phase Reactant: Laboratory markers of inflammation, most commonly the Erythrocyte Sedimentation Rate (ESR) or C-reactive Protein (CRP). [9][13][14] The primary efficacy endpoint was often the proportion of patients achieving an ACR20 response, signifying a 20% improvement. More stringent measures of ACR50 and ACR70 (50% and 70% improvement, respectively) were also assessed. [9][10]

Joint Assessment: A standardized 28- or 66/68-joint count was typically performed by a trained assessor. [15][16]Each joint was evaluated for tenderness (pain on pressure or movement) and swelling. [15][16] Health Assessment Questionnaire (HAQ): The HAQ disability index is a patient-completed questionnaire comprising 20 questions across eight categories of daily activities (dressing, arising, eating, walking, hygiene, reach, grip, and activities). [1][12]Each question is scored from 0 (no difficulty) to 3 (unable to do), with the highest score in each category representing the score for that domain. [1]The total score is the average of the category scores, ranging from 0 to 3. [1] Visual Analog Scale (VAS) for Pain: Patients were asked to mark their level of pain on a 100mm horizontal line, with "no pain" at one end and "worst imaginable pain" at the other. [4][17][18]The distance from the "no pain" anchor to the patient's mark is measured in millimeters to provide a continuous pain score. [17]

The safety profile of hydroxychloroquine was a critical component of these early studies. Adverse events were systematically recorded at each follow-up visit. Given the known potential for retinal toxicity with long-term use of 4-aminoquinolines, baseline and periodic ophthalmologic examinations were a key safety monitoring procedure, although the risk with hydroxychloroquine at recommended doses was found to be low. [3]Common side effects monitored for included gastrointestinal symptoms like nausea and diarrhea, as well as skin rashes. [3]

Summary of Key Findings from Early Clinical Trials

The early randomized controlled trials of hydroxychloroquine in RA consistently demonstrated its superiority over placebo in managing the signs and symptoms of the disease.

Efficacy Data

A landmark study, the HERA (Hydroxychloroquine in Early Rheumatoid Arthritis) Study, provided robust evidence for the efficacy of hydroxychloroquine in patients with RA of less than two years' duration. [9]The results of this and other similar trials are summarized below.

| Outcome Measure | Hydroxychloroquine Group | Placebo Group | Statistical Significance | Citation(s) |

| ACR20 Response | Statistically significant improvement | - | p < 0.05 | [9][19] |

| Joint Index | Significant improvement | Less improvement | p = 0.004 | [9] |

| Pain Index | Significant improvement | Less improvement | p = 0.007 | [9] |

| Physical Function (HAQ) | Significant improvement | Less improvement | p = 0.020 | [9] |

| Patient Global Assessment | Statistically significant improvement | - | p = 0.01 | [9] |

| Physician Global Assessment | Statistically significant improvement | - | p = 0.03 | [9] |

Table 1: Representative Efficacy Outcomes from Early Hydroxychloroquine Trials in RA

These studies showed that hydroxychloroquine led to clinically and statistically significant improvements in joint synovitis, pain, and physical disability compared to placebo. [9][10][11][20]However, some studies noted a lack of significant improvement in psychological function. [9]

Safety and Tolerability

Hydroxychloroquine was generally well-tolerated in these early trials. [3][11]The incidence of side effects was often comparable to that of the placebo group. [9]The most frequently reported adverse events were mild gastrointestinal disturbances. [3]The low incidence of serious adverse events, particularly the rarity of retinopathy at the studied doses, established a favorable safety profile for hydroxychloroquine, especially when compared to other DMARDs available at the time. [3]

Pharmacokinetics and Pharmacodynamics: Early Insights

Early pharmacokinetic studies of hydroxychloroquine revealed several key characteristics that influenced its clinical use.

| Pharmacokinetic Parameter | Finding | Citation(s) |

| Absorption | Well absorbed orally with a bioavailability of approximately 70-80%. | [21] |

| Distribution | Large volume of distribution, with strong binding to pigmented tissues. | [21][22] |

| Metabolism | Metabolized in the liver to active metabolites. | [23] |

| Elimination | Prolonged terminal half-life of 40-50 days. | [21][22] |

| Excretion | Primarily excreted by the kidneys. | [21] |

Table 2: Early Pharmacokinetic Profile of Hydroxychloroquine

The long half-life of hydroxychloroquine explained the delayed onset of its clinical effects, with therapeutic benefits often not becoming apparent for several weeks to months. [3]This also meant that steady-state concentrations were reached slowly. There was also significant inter-individual variability in blood concentrations observed in patients receiving similar doses. [21]Early pharmacodynamic studies suggested a concentration-response relationship, with higher blood concentrations of the drug enantiomers associated with less active disease. [3]

Conclusion and Future Directions

The early clinical studies of this compound were pivotal in establishing its role as a safe and effective DMARD for the treatment of early rheumatoid arthritis. These trials, through their increasingly rigorous design and standardized assessment methodologies, provided the foundational evidence for its immunomodulatory effects and favorable risk-benefit profile. The insights gained from this early research paved the way for the inclusion of hydroxychloroquine in combination therapy regimens and its continued use as a cornerstone of RA management. Further research has continued to refine our understanding of its mechanisms of action and optimize its use in clinical practice.

References

- A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study. Am J Med. 1995;98(2):156-168.

- Felson DT, Anderson JJ, Boers M, et al. The American College of Rheumatology preliminary core set of disease activity measures for rheumatoid arthritis clinical trials. Arthritis Rheum. 1993;36(6):729-740.

- American College of Rheum

- Medscape. What is the mechanism of action of hydroxychloroquine (HCQ)

- Al-Bari MA. Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine. 2018;85(6):457-464.

- RheumNow. The Nine Lives of Hydroxychloroquine.

- Furst DE, Lindsley H, Baethge B, et al. Dose-loading with hydroxychloroquine improves the rate of response in early, active rheumatoid arthritis: a randomized, double-blind six-week trial with eighteen-week extension. Arthritis Rheum. 1999;42(2):357-365.

- Schrezenmeier E, Dörner T. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Clark P, Casas E, Tugwell P, et al. Hydroxychloroquine compared with placebo in rheumatoid arthritis. A randomized controlled trial. Ann Intern Med. 1993;119(11):1067-1071.

- Mayo Clinic. Hydroxychloroquine (Oral Route).

- Medical News Today.

- Clark P, Casas E, Tugwell P, et al. Hydroxychloroquine Compared with Placebo in Rheumatoid Arthritis: A Randomized, Controlled Trial. Annals of Internal Medicine. 1993;119(11):1067-1071.

- Das SK, Pareek A, Mathur DS, et al. Efficacy and Safety of hydroxychloroquine sulphate in rheumatoid arthritis: A randomized, double-blind, placebo controlled clinical trial - An Indian experience. Curr Med Res Opin. 2007;23(9):2227-2234.

- National Rheumatoid Arthritis Society.

- Furst DE. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus. 1996;5 Suppl 1:S11-S15.

- Bruce B, Fries JF. The Health Assessment Questionnaire (HAQ).

- Felson DT, Anderson JJ, Boers M, et al. American College of Rheumatology preliminary core set of disease activity measures for rheumatoid arthritis clinical trials.

- Miller DR, Khalil SK, Nygard GA.

- The Rheumatologist.

- Scott DL, Houssien S, Laasonen L. JOINT ASSESSMENT IN RHEUMATOID ARTHRITIS.

- Pincus T. Quantitative joint assessment in rheumatoid arthritis.

- Shirley Ryan AbilityLab. Pain Visual Analogue Scale (Pain VAS).

- Clark P, Casas E, Tugwell P, et al. Hydroxychloroquine compared with placebo in rheumatoid arthritis. A randomized controlled trial. Ann Intern Med. 1993;119(11):1067-1071.

- van der Heijde DM, van Riel PL, Nuver-Zwart IH, Gribnau FW, van de Putte LB. The rheumatoid arthritis articular damage score: first steps in developing a clinical index of long term damage in RA. Ann Rheum Dis. 1993;52(1):20-24.

- Marceglia S, Rossi G, Gatti A, et al. Validation of an Electronic Visual Analog Scale mHealth Tool for Acute Pain Assessment: Prospective Cross-Sectional Study. J Med Internet Res. 2020;22(2):e14190.

- Clinicaltrials.eu.

- Cash JM, Klippel JH. Quantitative Joint Assessment to Improve RA Outcomes. J Musculoskel Med. 2011;28(3):79-84.

- Ben-Zvi I, Kivity S, Langevitz P, Shoenfeld Y. Hydroxychloroquine in rheumatic autoimmune disorders and beyond. EMBO Mol Med. 2012;4(8):717-727.

- Al-Bari MA. The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review. Cureus. 2022;14(5):e25488.

- Weniger M, Goldenberg MM. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World J Immunol. 2023;13(1):1-14.

- Arthritis Foundation.

- Ben-Zvi I, Kivity S, Langevitz P, Shoenfeld Y. Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases. Expert Rev Clin Immunol. 2012;8(3):283-293.

- ClinicalTrials.gov.

- Mayo Clinic.

Sources

- 1. Health Assessment Questionnaire disability progression in early rheumatoid arthritis: Systematic review and analysis of two inception cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Use of Hydroxychloroquine in Treating Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pain measurement: Visual Analogue Scale (VAS) and Verbal Rating Scale (VRS) in clinical trials with OTC analgesics in headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Activity Limitations with the Health Assessment Questionnaire Predicts the Need for Support Measures in Patients with Rheumatoid Arthritis: A Multicenter Observational Study | PLOS One [journals.plos.org]

- 6. The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxychloroquine in rheumatic autoimmune disorders and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quanticate.com [quanticate.com]

- 10. Website [eprovide.mapi-trust.org]

- 11. droracle.ai [droracle.ai]

- 12. niehs.nih.gov [niehs.nih.gov]

- 13. arthritis.org [arthritis.org]

- 14. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 15. researchgate.net [researchgate.net]

- 16. hcplive.com [hcplive.com]

- 17. mdpi.com [mdpi.com]

- 18. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]

- 19. ard.bmj.com [ard.bmj.com]

- 20. Health Assessment Questionnaire and rheumatoid arthritis (RA) Archives - ACR Meeting Abstracts [acrabstracts.org]

- 21. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Steady-state pharmacokinetics of hydroxychloroquine in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Hydroxychloroquine Sulfate on Toll-like Receptor Signaling

For: Researchers, Scientists, and Drug Development Professionals

Abstract